REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1)[CH3:2].[N+:13]([O-])([OH:15])=[O:14].C(=O)([O-])[O-].[Na+].[Na+]>>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[CH:5][C:4]=1[N+:13]([O-:15])=[O:14])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)NC(C)=O
|
Name
|
|
Quantity
|
0.505 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
-15 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at a temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
To concentrate sulfuric acid (8 mL)
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Type
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ADDITION
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Details
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The reaction mixture was then poured into ice
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Type
|
EXTRACTION
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Details
|
extracted twice with diethyl ether
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (hexane/EtOAc, 100/0 to 70/30)
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.231 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |